molecular formula C8H7BBrClO4 B12505854 (4-Bromo-3-chloro-5-(methoxycarbonyl)phenyl)boronic acid

(4-Bromo-3-chloro-5-(methoxycarbonyl)phenyl)boronic acid

Cat. No.: B12505854
M. Wt: 293.31 g/mol
InChI Key: RIHNEFGBCANKHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Bromo-3-chloro-5-(methoxycarbonyl)phenyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with bromine, chlorine, and a methoxycarbonyl group. Its unique structure makes it a valuable reagent in the formation of carbon-carbon bonds, which is essential in the synthesis of various organic molecules.

Properties

Molecular Formula

C8H7BBrClO4

Molecular Weight

293.31 g/mol

IUPAC Name

(4-bromo-3-chloro-5-methoxycarbonylphenyl)boronic acid

InChI

InChI=1S/C8H7BBrClO4/c1-15-8(12)5-2-4(9(13)14)3-6(11)7(5)10/h2-3,13-14H,1H3

InChI Key

RIHNEFGBCANKHB-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)Br)C(=O)OC)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-3-chloro-5-(methoxycarbonyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

Comparison: (4-Bromo-3-chloro-5-(methoxycarbonyl)phenyl)boronic acid is unique due to the presence of multiple substituents on the phenyl ring, which provides distinct electronic and steric properties. This makes it more versatile in various synthetic applications compared to simpler boronic acids like (4-Methoxycarbonylphenyl)boronic acid and 3-Chlorophenylboronic acid .

Biological Activity

(4-Bromo-3-chloro-5-(methoxycarbonyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with various biological targets, including enzymes and receptors, making them valuable in drug development. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Boronic acids, including (4-Bromo-3-chloro-5-(methoxycarbonyl)phenyl)boronic acid, typically exert their biological effects through interactions with proteins and enzymes. They can form reversible covalent bonds with diols in glycoproteins and can also inhibit proteasomes, which are crucial for protein degradation in cells. This compound's structure suggests it may interact with specific targets involved in metabolic pathways and cell signaling.

Biological Activities

Research has indicated various biological activities associated with boronic acids, including:

  • Anticancer Activity : Boronic acids have shown promise in cancer therapy by inhibiting proteasome activity, which is vital for tumor cell survival. The compound may enhance the efficacy of existing chemotherapeutics.
  • Antibacterial and Antiviral Effects : Some studies suggest that boronic acids can disrupt bacterial cell wall synthesis and inhibit viral replication.
  • Insulin Interaction : Computational models indicate that boronic acids can interact with insulin, improving its stability and potentially aiding in diabetes management. For instance, a study demonstrated that certain boronic acids exhibited significant binding affinity to insulin, suggesting a role in glucose regulation .

Case Studies

  • Insulin Binding Studies :
    A theoretical model was developed to study the interaction between various boronic acids and insulin using computational docking techniques. Among 114 tested compounds, (4-Bromo-3-chloro-5-(methoxycarbonyl)phenyl)boronic acid showed promising binding characteristics, indicating potential for therapeutic applications in diabetes management .
  • Anticancer Potential :
    In vitro studies have explored the anticancer properties of boronic acids. For example, the incorporation of boronic acid moieties into known anticancer agents has been shown to enhance their selectivity and potency against cancer cell lines. The modification of existing drugs with boron-containing groups may lead to improved pharmacokinetic profiles .

Data Tables

The following table summarizes key findings from various studies on the biological activity of (4-Bromo-3-chloro-5-(methoxycarbonyl)phenyl)boronic acid:

Activity Mechanism Reference
Insulin BindingForms stable complexes with insulin
Anticancer ActivityInhibits proteasome activity
Antibacterial EffectsDisrupts bacterial cell wall synthesis

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